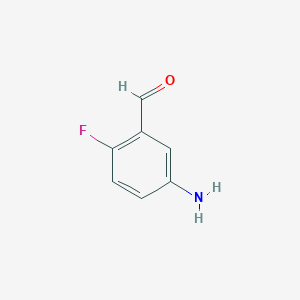

5-Amino-2-fluorobenzaldehyde

Beschreibung

5-Amino-2-fluorobenzaldehyde is an aromatic aldehyde derivative featuring a benzene ring substituted with an amino group (-NH₂) at the 5th position, a fluorine atom (-F) at the 2nd position, and an aldehyde group (-CHO) at the 1st position. Its molecular formula is C₇H₆FNO, and it has a CAS registry number of 1289063-23-5 . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-donating (amino) and electron-withdrawing (fluoro, aldehyde) groups imparts unique reactivity, making it valuable for constructing complex molecular architectures. Commercial availability is supported by 4 suppliers globally, as noted in supplier databases .

Eigenschaften

IUPAC Name |

5-amino-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNOYZVIQYXWLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where a fluorine atom is introduced into the benzaldehyde ring. Another method involves the use of m-fluoroaniline as a starting material, which undergoes a series of reactions including amino protection, formylation via the Vilsmeier-Haack reaction, and subsequent deprotection to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, halogen exchange, and purification through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 5-Amino-2-fluorobenzoic acid.

Reduction: 5-Amino-2-fluorobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-fluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 5-Amino-2-fluorobenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional similarities and differences between 5-Amino-2-fluorobenzaldehyde and related compounds are critical for understanding their applications and reactivity. Below is a detailed comparison with two closely related derivatives: 5-Amino-2-fluoroacetophenone (ketone analog) and 5-Amino-2-fluorobenzamide (amide analog).

Functional Group Analysis

- This compound: The aldehyde group (-CHO) is highly electrophilic, enabling participation in condensation reactions (e.g., Knoevenagel, Schiff base formation).

- 5-Amino-2-fluoroacetophenone: The ketone group (-COCH₃) is less reactive than aldehydes but still participates in nucleophilic additions and reductions.

- 5-Amino-2-fluorobenzamide: The amide group (-CONH₂) offers hydrogen-bonding capability and stability, making it suitable for drug design and polymer chemistry.

Commercial Availability

Supplier data reveals significant disparities in market presence:

- This compound: 4 suppliers .

- 5-Amino-2-fluoroacetophenone: 1 supplier .

- 5-Amino-2-fluorobenzamide: 10 suppliers .

The higher supplier count for the benzamide derivative suggests greater industrial demand, likely due to its stability and applications in pharmaceuticals.

Key Research Findings and Implications

- Synthetic Utility: The aldehyde group in this compound facilitates the synthesis of heterocycles (e.g., quinolines) via cyclocondensation with amines .

- Stability Considerations : The benzamide derivative’s stability under physiological conditions makes it a preferred scaffold in drug discovery, as evidenced by its widespread commercial availability .

Biologische Aktivität

5-Amino-2-fluorobenzaldehyde is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of an amino group and a fluorine atom attached to a benzaldehyde ring. Its molecular formula is , with a molecular weight of approximately 139.13 g/mol. The unique combination of functional groups enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom increases the compound's binding affinity, which can influence several biological pathways:

- Enzyme Inhibition : The compound can form covalent bonds with active sites on enzymes, leading to either inhibition or activation of enzymatic activity.

- Cellular Interaction : It has been shown to affect cellular processes such as apoptosis and cell cycle regulation.

Medicinal Chemistry

This compound serves as a precursor in synthesizing bioactive compounds. Its derivatives have demonstrated potential in:

- Anticancer Activity : Compounds derived from this compound have been tested against various cancer cell lines, showing significant cytotoxic effects.

- Antimicrobial Properties : Research indicates that derivatives exhibit activity against certain bacterial strains.

Agricultural Chemistry

In agriculture, this compound has been explored for its herbicidal properties. It acts by inhibiting specific biochemical pathways in plants, making it effective against certain weed species.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated that:

- Colo205 Cell Line : IC50 values ranged from 1.66 to 1.83 µM for the most potent compounds.

- Mechanism : These compounds induced apoptosis by increasing caspase-3 levels significantly compared to controls.

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| 4e | Colo205 | 1.66 | Increased |

| 4f | Colo205 | 1.83 | Increased |

Antimicrobial Properties

Research conducted on the antimicrobial activity of derivatives showed promising results against several bacterial strains:

| Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound derivative A | E. coli | 15 |

| This compound derivative B | S. aureus | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.